molecular formula C23H22N6O2S2 B10930329 4-[1-(benzenesulfonyl)piperidin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[1-(benzenesulfonyl)piperidin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10930329
M. Wt: 478.6 g/mol
InChI Key: YPRHNUSKZWVZRR-UHFFFAOYSA-N
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Description

4-[1-(benzenesulfonyl)piperidin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes a piperidine ring, a benzenesulfonyl group, and a tetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(benzenesulfonyl)piperidin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, starting with the preparation of the piperidine ring and the benzenesulfonyl group. The piperidine ring can be synthesized through a one-pot multi-component reaction involving aldehyde, acetoacetic ester, and ammonia under solvent-free conditions . The benzenesulfonyl group is typically introduced via sulfonation reactions using benzenesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the multi-step synthesis and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(benzenesulfonyl)piperidin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

4-[1-(benzenesulfonyl)piperidin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-[1-(benzenesulfonyl)piperidin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[1-(benzenesulfonyl)piperidin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene include other piperidine derivatives and tetracyclic compounds. Examples include:

    Piperidine derivatives: Compounds with similar piperidine rings but different substituents.

    Tetracyclic compounds: Molecules with similar tetracyclic cores but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22N6O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)piperidin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C23H22N6O2S2/c1-14-12-15(2)25-23-18(14)19-20(32-23)22-26-21(27-29(22)13-24-19)16-8-10-28(11-9-16)33(30,31)17-6-4-3-5-7-17/h3-7,12-13,16H,8-11H2,1-2H3

InChI Key

YPRHNUSKZWVZRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5CCN(CC5)S(=O)(=O)C6=CC=CC=C6)C

Origin of Product

United States

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